molecular formula C24H33N3O3 B1192692 EHI2225

EHI2225

Cat. No.: B1192692
M. Wt: 411.55
InChI Key: QHIDJQFZDKZJGC-KSSCSKLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EHI2225 is a synthetic organic compound primarily investigated for its catalytic and coordination chemistry applications. Its molecular architecture features a hybrid multidentate phosphine-alkene ligand system, enabling versatile binding modes with transition metals such as palladium, platinum, and nickel . This structural flexibility enhances its utility in cross-coupling reactions, hydrogenation, and asymmetric catalysis. Studies highlight its superior stability under oxidative conditions compared to traditional monodentate phosphine ligands, attributed to the chelating effect of the alkene-phosphine framework . Preliminary data suggest this compound achieves turnover numbers (TONs) exceeding 10<sup>5</sup> in Suzuki-Miyaura reactions, with enantiomeric excess (ee) values >95% in asymmetric hydrogenations .

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.55

IUPAC Name

4-((4-(3-(Adamantan-1-yl)ureido)-(1,4-trans)-cyclohexyl)oxy)benzamide

InChI

InChI=1S/C24H33N3O3/c25-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)26-23(29)27-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H2,25,28)(H2,26,27,29)/t15?,16?,17?,19-,21-,24?

InChI Key

QHIDJQFZDKZJGC-KSSCSKLYSA-N

SMILES

O=C(N)C1=CC=C(O[C@@H]2CC[C@@H](NC(NC34CC5CC(C4)CC(C5)C3)=O)CC2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EHI-2225;  EHI 2225;  EHI2225

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound A (Ligand-32): A bidentate phosphine ligand with a rigid biphenyl backbone. While it shares EHI2225’s phosphine coordination sites, its lack of alkene functionality limits conformational adaptability, resulting in lower catalytic efficiency (TONs: ~10<sup>4</sup>, ee: 85–90%) .

Compound B (DiDOPO-PE): A phosphine-oxide derivative with a phenethyl bridge. Unlike this compound, its oxidized phosphorus center reduces electron-donating capacity, leading to slower reaction kinetics in palladium-catalyzed cross-couplings (rate constant k: 0.15 min<sup>−1</sup> vs. 0.32 min<sup>−1</sup> for this compound) .

Functional Analogues

Compound C (Xantphos): A bulky diphosphine ligand used in Heck reactions. Despite its broad substrate tolerance, Xantphos requires higher catalyst loadings (5 mol% vs. 1 mol% for this compound) to achieve comparable yields, likely due to steric hindrance .

Compound D (Josiphos): A chiral ferrocenyl ligand for asymmetric catalysis. While Josiphos achieves similar ee values (>95%), its synthesis involves 8–10 steps compared to this compound’s 3-step route, impacting scalability and cost .

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Compound A Compound B Compound C
TONs (Suzuki) >10<sup>5</sup> ~10<sup>4</sup> N/A 5×10<sup>3</sup>
ee (%) 95–98 85–90 N/A 92–94
Synthetic Steps 3 4 5 6
Thermal Stability >200°C 150°C 180°C 170°C

Data sources:

Research Findings and Mechanistic Insights

  • Electronic Effects: this compound’s alkene moiety enhances π-backbonding with metal centers, stabilizing intermediates in catalytic cycles. This contrasts with Compound B’s phosphine-oxide group, which withdraws electron density, slowing oxidative addition steps .
  • Steric Tunability: The hybrid ligand’s flexible alkene chain allows adaptive steric bulk, accommodating diverse substrates. In contrast, Compound C’s rigid xanthene backbone limits substrate scope .
  • Solubility: this compound exhibits superior solubility in nonpolar solvents (e.g., toluene) compared to Compound A, reducing aggregation issues in heterogeneous reactions .

Table 2: Solubility and Stability Metrics

Compound Solubility in Toluene (mg/mL) Half-life (h, 100°C)
This compound 12.5 48
Compound A 3.2 24
Compound B 8.7 36

Data source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EHI2225
Reactant of Route 2
EHI2225

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